REACTION_CXSMILES
|
[C:1]([OH:7])(=[O:6])[CH2:2][C:3]([CH3:5])=O.[CH2:8]1N2CN3CN(C2)CN1C3.[C:18]([O-:21])(=[O:20])[CH3:19].[NH4+:22].[CH2:23](O)[CH3:24]>>[CH3:5][C:3]1[NH:22][C:23]([CH3:24])=[C:19]([C:18]([OH:21])=[O:20])[CH2:8][C:2]=1[C:1]([OH:7])=[O:6] |f:2.3|
|
Name
|
bornyl ester
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling a yellow substance
|
Type
|
CUSTOM
|
Details
|
is precipitated which
|
Type
|
CUSTOM
|
Details
|
filtered-off and recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=C(CC1C(=O)O)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |